2-Acetylcyclopropane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

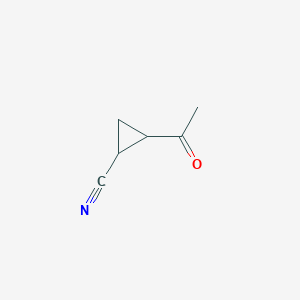

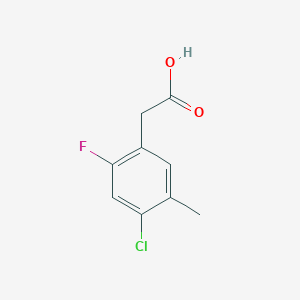

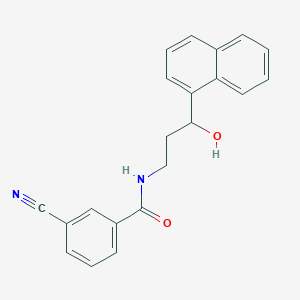

The molecular structure of 2-Acetylcyclopropane-1-carbonitrile is represented by the InChI code1S/C6H7NO/c1-4(8)6-2-5(6)3-7/h5-6H,2H2,1H3 . This indicates that the molecule consists of a cyclopropane ring with an acetyl group and a carbonitrile group attached. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 109.13 .科学的研究の応用

Ethylene Inhibition in Agriculture

2-Acetylcyclopropane-1-carbonitrile is closely related to 1-methylcyclopropene (1-MCP), a compound extensively studied for its ethylene inhibition properties. Research has shown 1-MCP's significant impact on the ripening and senescence of fruits and vegetables, highlighting its utility in extending the shelf life and maintaining the quality of agricultural products. By inhibiting ethylene perception, 1-MCP has been rapidly adopted in various apple industries globally, demonstrating its commercial viability. However, its application beyond apples to other fruits and vegetables suggests potential for broader agricultural uses, offering insights into the role of ethylene in plant biology and opening doors for similar applications of this compound (Watkins, 2006).

Enhancing Fermentative Production

In the context of bio-based chemicals, strategies for enhancing the fermentative production of compounds like acetoin—a component with widespread applications in foods, cosmetics, and as a plant growth promoter—provide a framework for the potential use of this compound in biotechnological processes. Understanding the biosynthesis and molecular regulation mechanisms of such compounds can guide the development of microbial production systems, indicating a role for this compound in optimizing fermentation processes for industrial applications (Xiao & Lu, 2014).

Carbon-Based Catalysts

The exploration of carbon-based solid acids, including those derived from biomass, polymers, and carbon/silica-based catalysts, for green chemistry applications, sheds light on the versatility of carbon materials in catalysis. This opens the possibility for this compound to be involved in the development of new catalysts or as a precursor in synthesizing these materials, leveraging its carbon structure for environmental and renewable energy studies (Mahajan & Gupta, 2019).

Green Chemical Synthesis

Carbon dioxide's use in creating greener processes and products highlights the potential for this compound in sustainable solvent applications. Given its structural similarities to compounds that interact with CO2, it may play a role in developing processes that are cleaner, less expensive, and of higher quality, aligning with the goals of green chemistry (Beckman, 2004).

Microbial Methane Oxidation

Research on aerobic methane oxidation coupled to denitrification (AME-D) process in environmental microbiology suggests a potential area for applying this compound. Given the importance of methane and nitrogen cycles and the role of methanotrophs and denitrifiers, compounds like this compound could be instrumental in understanding and optimizing these microbial processes for environmental and biotechnological applications (Zhu et al., 2016).

Safety and Hazards

作用機序

Target of Action

This compound is a relatively new and under-studied molecule, and its specific targets within biological systems are yet to be identified .

Mode of Action

It is known that cyclopropane derivatives can exhibit a diverse range of reactivities , which suggests that 2-Acetylcyclopropane-1-carbonitrile may interact with its targets in a variety of ways.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It is worth noting that cyclopropane derivatives can participate in a variety of reactions, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes . These reactions could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

As a result, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

生化学分析

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and degradation over time .

Dosage Effects in Animal Models

The effects of 2-Acetylcyclopropane-1-carbonitrile vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with various enzymes or cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

特性

IUPAC Name |

2-acetylcyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-4(8)6-2-5(6)3-7/h5-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVBXESTSCGHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)

![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2774024.png)

![4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2774029.png)

![(E)-3-(but-2-en-1-yl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774031.png)

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774039.png)